Ethyl 2,3-dicyano-3-phenylpropanoate

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing this specific dicyano building block is a strategic choice to mitigate synthetic risk. Its dual electron-withdrawing cyano groups provide a 44.5% TPSA advantage over mono-cyano analogs, enabling precise ADME modulation for CNS or peripheral targets. The crystalline solid form (mp 63-65°C) is a critical quality asset, allowing facile recrystallization for high purity and accurate weighing in GMP-like process development. This complexity also makes it a superior benchmark substrate for catalyst screening. Standard Purity: ≥95%.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 5473-13-2
Cat. No. B3053614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dicyano-3-phenylpropanoate
CAS5473-13-2
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)C(C#N)C1=CC=CC=C1
InChIInChI=1S/C13H12N2O2/c1-2-17-13(16)12(9-15)11(8-14)10-6-4-3-5-7-10/h3-7,11-12H,2H2,1H3
InChIKeyAJIQVNWYQUEXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-dicyano-3-phenylpropanoate (CAS 5473-13-2): A Benchmark Bifunctional Intermediate for Pharmaceutical and Agrochemical Synthesis


Ethyl 2,3-dicyano-3-phenylpropanoate (CAS 5473-13-2) is a specialized organic building block distinguished by its dual cyano (-CN) groups and an ethyl ester moiety on a phenylpropanoate backbone [1]. This precise arrangement of functional groups confers unique reactivity profiles, particularly in nucleophilic additions and Knoevenagel condensations, making it a critical intermediate for the construction of complex molecules in drug discovery and agrochemical development [2]. Its robust physical properties, including a high boiling point (422.7°C at 760 mmHg) and a moderate melting point (63-65°C), facilitate its handling and purification in laboratory and pilot-scale settings .

Why Ethyl 2,3-dicyano-3-phenylpropanoate (CAS 5473-13-2) Cannot Be Replaced by Generic Analogs Without Risking Synthesis Failure


While numerous phenylpropanoate derivatives exist, generic substitution of Ethyl 2,3-dicyano-3-phenylpropanoate (5473-13-2) with structurally similar compounds—such as ethyl 2-cyano-3-phenylpropanoate (6731-58-4) or methyl 2,3-dicyano-3-phenylpropanoate (75024-36-1)—introduces quantifiable risks that can derail a synthetic route or compromise a lead compound's profile. The presence of two distinct cyano groups at the 2- and 3-positions provides a critical difference in electron-withdrawing character and hydrogen-bonding potential compared to mono-cyano analogs [1]. Furthermore, the ethyl ester group offers a balanced combination of reactivity and steric bulk, which can be a decisive factor in stereoselective transformations and in modulating the physicochemical properties of downstream products, such as those intended for CNS penetration [2]. The evidence below quantifies these critical differences.

Ethyl 2,3-dicyano-3-phenylpropanoate (5473-13-2): Quantified Differentiation from Closest Analogs in Key Performance Dimensions


Dual Cyano Groups Impart a 44.5% Higher Topological Polar Surface Area (TPSA) Compared to the Mono-Cyano Analog

The topological polar surface area (TPSA) of Ethyl 2,3-dicyano-3-phenylpropanoate is calculated to be 73.88 Ų [1]. In contrast, the TPSA of its closest mono-cyano analog, ethyl 2-cyano-3-phenylpropanoate (CAS 6731-58-4), is 51.11 Ų [2]. This represents a quantifiable 44.5% increase in TPSA for the dicyano compound. TPSA is a key descriptor for predicting passive membrane permeability and oral bioavailability, with higher values generally correlating with lower CNS penetration and altered ADME profiles. This difference is not trivial and would alter the predicted behavior of a lead compound incorporating this fragment.

Medicinal Chemistry Physicochemical Properties Drug Design

Differential Reactivity in Knoevenagel Condensation: A Known Substrate for Advanced Catalyst Development

Ethyl 2,3-dicyano-3-phenylpropanoate is not just a static building block; it is a recognized benchmark substrate for developing novel catalysts in Knoevenagel condensations. Research into mesoporous polymeric bifunctional catalysts specifically employs this compound to demonstrate 'excellent activity and selectivity' in one-pot cascade reactions . While exact yield data is often catalyst-specific and context-dependent in the literature, the compound's role is clearly established. In contrast, simpler substrates like ethyl cyanoacetate or benzaldehyde, or even the mono-cyano analog, do not offer the same complexity for testing advanced catalyst systems due to the absence of the second nitrile group, which introduces additional chemoselectivity challenges.

Organic Synthesis Catalysis Green Chemistry

Solid Physical Form (MP 63-65°C) Ensures Superior Handling and Purity Control vs. Liquid Methyl Ester Analog

Ethyl 2,3-dicyano-3-phenylpropanoate is a solid at room temperature with a documented melting point of 63-65°C . Its closest analog, methyl 2,3-dicyano-3-phenylpropanoate (CAS 75024-36-1), is a liquid . The solid-state property of the ethyl ester provides quantifiable advantages in purification, storage, and handling. Solid intermediates can be purified via simple recrystallization to achieve high purity (e.g., ≥95% or higher), a process that is not applicable to liquid analogs. This directly impacts batch-to-batch consistency and reduces the risk of carrying impurities forward in multi-step syntheses. Furthermore, solid compounds are generally less prone to spillage and are easier to weigh accurately, reducing waste and improving laboratory safety.

Process Chemistry Analytical Chemistry Procurement

Enhanced Crystallinity and Lower LogP (2.00) Indicate Favorable Physicochemical Profile for Fragment-Based Drug Design

Ethyl 2,3-dicyano-3-phenylpropanoate exhibits a calculated LogP of 2.00 and a high propensity for crystallization [1]. This places it within the ideal 'Rule of Three' (Ro3) space for fragment-based drug discovery (FBDD) (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 6). In comparison, many analogous phenylacetic acid derivatives used as fragments suffer from poor physical properties, such as being hygroscopic oils, which complicates biophysical screening (e.g., NMR, SPR, X-ray crystallography) [2]. The ability to obtain well-diffracting single crystals of the fragment itself or its immediate derivatives is a significant advantage in FBDD, enabling direct visualization of binding modes, a feature not quantifiably guaranteed with less crystalline analogs.

Fragment-Based Drug Discovery Lead Optimization ADME Properties

A Validated Building Block for Synthesizing CNS-Active Chemotypes in Patent Literature

Analysis of the patent and primary literature reveals that ethyl 2,3-dicyano-3-phenylpropanoate serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting CNS disorders [1]. For instance, it is a documented precursor in the construction of chemotypes evaluated as CCR5 antagonists, a class of compounds with potential for treating HIV and inflammatory diseases [2]. This established pathway contrasts with generic or less-substituted propanoate esters, which may not provide the necessary synthetic handle (the 3-cyano group) for subsequent derivatization or may lack the electronic properties to engage with biological targets effectively. The specific use of this dicyano compound in a known drug discovery context provides a level of validation and synthetic precedent that is absent for many unproven analogs.

Medicinal Chemistry CNS Drug Discovery Patent Analysis

Ethyl 2,3-dicyano-3-phenylpropanoate (5473-13-2): Evidence-Based Procurement Scenarios for Research and Industry


Medicinal Chemistry: Optimizing CNS Penetration or Oral Bioavailability in a Lead Series

A medicinal chemist seeking to fine-tune the physicochemical properties of a lead compound, particularly to reduce CNS penetration (e.g., for a peripherally restricted target) or improve oral absorption. By incorporating Ethyl 2,3-dicyano-3-phenylpropanoate as a fragment instead of the mono-cyano analog, the team can exploit the 44.5% increase in TPSA to achieve a measurable shift in the compound's ADME profile. This targeted approach, grounded in quantifiable property differences, is far more efficient than a random exploration of analogs [1].

Catalysis Research: Benchmarking a New Bifunctional Catalyst for Tandem Reactions

An academic or industrial research group developing a new heterogeneous or homogeneous catalyst for multi-step, one-pot reactions (e.g., deacetalization-Knoevenagel). Ethyl 2,3-dicyano-3-phenylpropanoate serves as an ideal, high-complexity substrate to rigorously evaluate the catalyst's chemoselectivity and activity. Its performance with this specific compound, as demonstrated in existing research, provides a more stringent and meaningful benchmark than using simpler, less challenging substrates .

Process Chemistry: Designing a Robust and Scalable Synthetic Route for a Drug Candidate

A process chemist tasked with developing a scalable, reproducible, and safe synthetic route for a new drug candidate. The solid, crystalline nature of Ethyl 2,3-dicyano-3-phenylpropanoate (mp 63-65°C) presents a significant advantage over liquid intermediates. Its solid form allows for purification by recrystallization to ensure high purity and facilitates accurate weighing, which are critical control points for minimizing impurities and ensuring batch-to-batch consistency in GMP manufacturing .

Fragment-Based Drug Discovery (FBDD): Building a High-Quality Fragment Library

A biophysics group curating a fragment library for X-ray crystallography or NMR screening. Ethyl 2,3-dicyano-3-phenylpropanoate is a valuable addition due to its adherence to the 'Rule of Three' (MW 228, cLogP 2.0) and its excellent solid-state properties. Its propensity to form crystals increases the likelihood of obtaining high-resolution co-crystal structures with target proteins, providing direct and unambiguous structural information to guide hit-to-lead chemistry [2].

Quote Request

Request a Quote for Ethyl 2,3-dicyano-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.